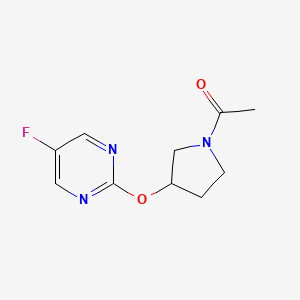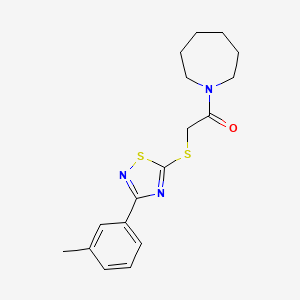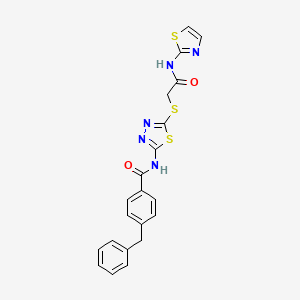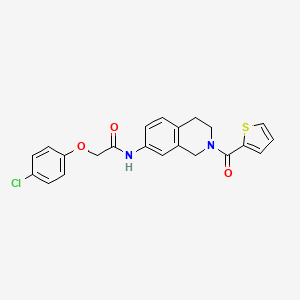
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound can involve various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. The characterization of the compound is usually done using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.Molecular Structure Analysis
The molecular formula of “1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is C10H12FN3O2. It has a molecular weight of 225.223.Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of “1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is 225.223. The solubility of the compound is not available.Scientific Research Applications
Process Development in Antifungal Agents
The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves setting the relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. Notably, an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine yields excellent diastereoselection in this reaction, indicating the significance of fluoropyrimidine derivatives in the synthesis of medically relevant compounds (Butters et al., 2001).
Antimicrobial Activity Enhancement
Compounds derived from fluoropyrimidin-2-yl motifs, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have shown significant antimicrobial activity. The cyclization of hydrazide acid groups into 1,3,4-oxadiazole nuclei results in increased antimicrobial properties, demonstrating the potential of fluoropyrimidin-2-yl derivatives in developing new antimicrobial agents (Salimon et al., 2011).
Discovery of P2X7 Antagonist Clinical Candidate
Fluoropyrimidin-2-yl derivatives have been pivotal in the discovery and synthesis of P2X7 antagonists, a new class of compounds for potential treatment of mood disorders. The structural complexity and pharmacological efficacy of these compounds underscore the importance of fluoropyrimidin-2-yl derivatives in therapeutic development (Chrovian et al., 2018).
Synthesis of Pyrazolopyridines
The unexpected reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole, leading to pyrazolo[3,4-b]pyridines, highlights the versatility of fluoropyrimidin-2-yl derivatives in synthesizing fused pyrido systems. This demonstrates their importance in the preparation of combinatorial libraries for pharmaceutical research (Almansa et al., 2008).
Antiallergy Agents
The synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, with significant antiallergic activity, utilizes the pyrimidinone nucleus. The structural requirements for high activity, such as a free NH group in the pyrimidinone nucleus, indicate the role of fluoropyrimidin-2-yl derivatives in designing antiallergy pharmaceuticals (Juby et al., 1979).
properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c1-7(15)14-3-2-9(6-14)16-10-12-4-8(11)5-13-10/h4-5,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQLNQLPVZJLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine](/img/structure/B2990050.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2990052.png)


![Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2990055.png)
![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)
![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)

